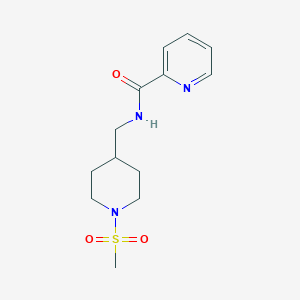![molecular formula C16H21NO3 B2989542 Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate CAS No. 2490314-18-4](/img/structure/B2989542.png)
Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and in this case, it’s substituted with a benzyl group and an oxolane group . The benzyl group is a common protecting group in organic synthesis, often used to protect amines . The oxolane group, also known as tetrahydrofuran, is a common solvent and also used as a protecting group for alcohols .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyl group attached to one of the carbons in the ring, and an oxolane group attached to another carbon .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations . The specific reactions this compound can undergo would depend on the reaction conditions and the other reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the rigidity of the rings, and the overall size and shape of the molecule .科学的研究の応用
Hydrogen-bonded Co-crystal Structure
The application of Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate in scientific research includes its role in the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. This example demonstrates the use of non-centrosymmetric co-crystallization to grow a crystal containing a typically centrosymmetric component in a chiral space group. The structure showcases chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network along a specific axis (Chesna et al., 2017).
Direct Arylation via Palladium Catalysis
Another research application involves the direct arylation of 9-(pyridin-2-yl)-9H-carbazoles using palladium catalysis. This process demonstrates the synthesis of ortho-arylated compounds via C–H bond activation, showcasing the reaction's functional group tolerance and the role of p-benzoquinone in the catalytic process. The key intermediate of this reaction, a palladacycle, was isolated and its structure confirmed by X-ray crystallography, providing valuable insights into the reaction mechanism (Chu et al., 2013).
Cholinesterase Inhibitors
Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, closely related to Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate, have been studied for their ability to inhibit cholinesterases, which is critical for developing treatments for diseases like Alzheimer's. The compounds showed moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain derivatives showing comparable activity to existing medications. This research highlights the potential of such compounds in medical applications, particularly in neurodegenerative disease treatment (Pizova et al., 2017).
Synthesis of N-heterocyclic Carbene-Pd Complexes
The synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes and their application in catalyzing the arylation of (benzo)oxazoles with aryl bromides is another significant application. This research demonstrates the efficiency of these complexes in catalysis, providing a valuable tool for organic synthesis and contributing to the understanding of metal-catalyzed arylation processes (Chen & Yang, 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(20-12-13-6-2-1-3-7-13)17-10-4-8-14(17)15-9-5-11-19-15/h1-3,6-7,14-15H,4-5,8-12H2/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLWDZWLLACINH-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@@H]3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

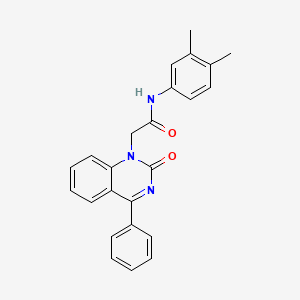
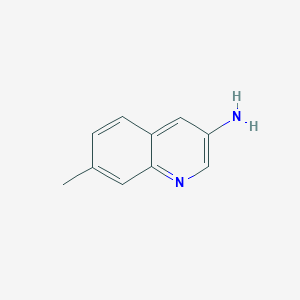
![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
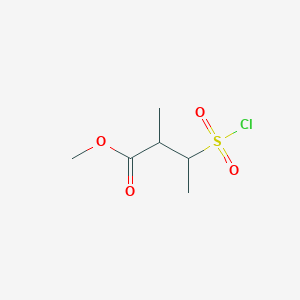
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)
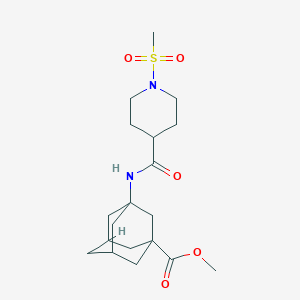
![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
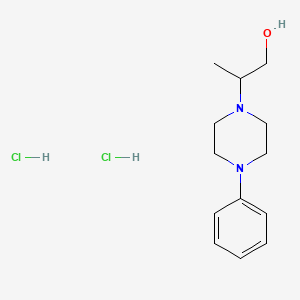
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)
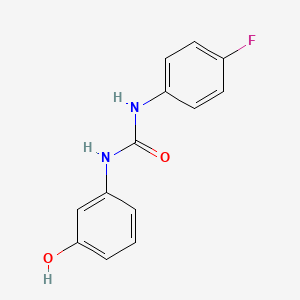
![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)

